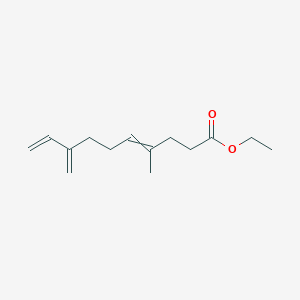![molecular formula C13H10O3S B14354857 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione CAS No. 90396-07-9](/img/structure/B14354857.png)
2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphthothiopyrans, which are characterized by a fused ring system containing sulfur and oxygen atoms. The presence of these heteroatoms imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione typically involves multi-step organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by photocyclization and subsequent aromatization . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve efficient and cost-effective production. The process may also involve continuous flow reactors to enhance reaction rates and product consistency.
化学反应分析
Types of Reactions: 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学研究应用
2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
作用机制
The mechanism by which 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
相似化合物的比较
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar fused ring system but differ in the heteroatoms present.
Benzothiadiazine-1,1-dioxide: This compound has a similar sulfur-containing ring but with different functional groups and properties.
Uniqueness: 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione is unique due to its specific arrangement of sulfur and oxygen atoms within the fused ring system. This structural feature imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
90396-07-9 |
|---|---|
分子式 |
C13H10O3S |
分子量 |
246.28 g/mol |
IUPAC 名称 |
4,4-dioxo-2,3-dihydrobenzo[f]thiochromen-1-one |
InChI |
InChI=1S/C13H10O3S/c14-11-7-8-17(15,16)12-6-5-9-3-1-2-4-10(9)13(11)12/h1-6H,7-8H2 |
InChI 键 |
FUVPSESXICVCQD-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)C2=C(C1=O)C3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)
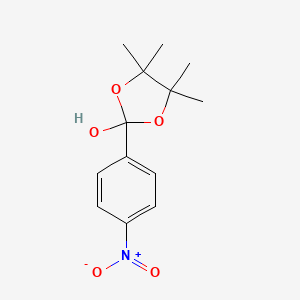


![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)

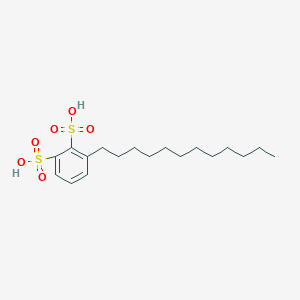
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
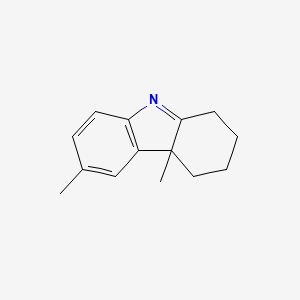
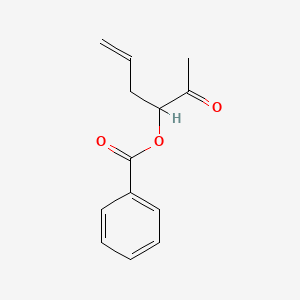
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)
